molecular formula C13H22ClNO3 B1214374 Moprolol hydrochloride CAS No. 27058-84-0

Moprolol hydrochloride

Cat. No. B1214374
CAS RN: 27058-84-0
M. Wt: 275.77 g/mol
InChI Key: JKEZSJIWQWVVQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Asymmetric Synthesis : A procedure for the enantioselective synthesis of (R)- and (S)-Moprolol was described, involving the synthesis of enantiopure (R)- and (S)-guaifenesin from (R)-3-chloro-1,2-propanediol and (S)-epichlorohydrin via kinetics of hydrolysis resolution of racemic epichlorohydrin (Zhao-yang Wang et al., 2008).

  • Chemoenzymatic Route : Another study reported a biocatalytic route for synthesizing (S)-moprolol, focusing on the enantioselective resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol (Saptarshi Ghosh et al., 2016).

Molecular Structure Analysis

The molecular structure of Moprolol hydrochloride, including its enantiomers, is confirmed through various spectroscopic methods like 1H NMR, 13C NMR, IR, and MS, as reported in the synthesis studies.

Chemical Reactions and Properties

  • Reactivity in Biological Fluids : Moprolol's reactivity was studied using gas chromatography for determining its presence in human biological fluids, highlighting its stability and specificity in these environments (J. Desager, 1980).

  • Bioorganometallic Chemistry : A related study on molybdocene dichloride, a metallocene with catalytic properties similar to those in Moprolol hydrochloride synthesis, reveals insights into its bioorganometallic chemistry (Jenny B. Waern & M. Harding, 2004).

Scientific Research Applications

Chromatographic Analysis

  • Moprolol hydrochloride, a β-adrenergic blocking agent, can be quantitatively determined in human biological fluids through gas chromatography. This method, involving solvent extraction and bis-trifluoroacetyl derivative formation, offers high specificity and sensitivity, requiring only small sample volumes (Desager, 1980).

Electrophysiological Properties

  • The electrophysiological and beta-blocking properties of moprolol isomers were studied in sheep cardiac Purkinje fibers. L-moprolol showed potent beta-blocking activity, while d-moprolol lacked these properties. Both isomers did not affect action potential, contractility, or automaticity up to a certain concentration (Porciatti et al., 1989).

Ocular Applications

  • Moprolol, particularly the l-moprolol variant, has been evaluated for its effectiveness in reducing intraocular pressure in conditions like primary open-angle glaucoma or ocular hypertension. Studies indicate that its combination with dipivefrin can further reduce intraocular pressure (Rossetti et al., 1994).

Enantiomer Identification in Urine

  • High-performance liquid chromatography and gas chromatography-mass spectrometry techniques have been developed to screen and determine the enantiomers of moprolol and their metabolites in human urine. This approach aids in understanding the pharmacokinetics and metabolism of moprolol (Li et al., 1993).

Future Directions

Future research on Moprolol hydrochloride could focus on its pharmacokinetics in humans and their respective effects on patients with hepatic, renal, and cardiovascular diseases . Another potential area of research could be the development of new analysis methods and their optimization in order to save time and consumables .

properties

IUPAC Name

1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEZSJIWQWVVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5741-22-0 (Parent)
Record name Moprolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50949814
Record name 1-(2-Methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moprolol hydrochloride

CAS RN

27058-84-0
Record name 2-Propanol, 1-(2-methoxyphenoxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1)
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Record name Moprolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-hydroxy-3-(2-methoxyphenoxy)propyl]isopropylammonium chloride
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Record name MOPROLOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Recanatini - Journal of pharmacy and pharmacology, 1992 - academic.oup.com
n-Octanol/water partition and distribution coefficients of fifteen β-blockers have been measured and the relationships between log P (neutral species), log P i (fully ionized species) and …
Number of citations: 16 academic.oup.com
H Viernstein, C Stumpf - Journal of pharmacy and …, 1992 - Wiley Online Library
The central actions of solutions of methohexitone sodium and suspensions of methohexitone given intravenously in equimolar doses have been compared. The administrations induced …
Number of citations: 11 onlinelibrary.wiley.com

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